REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.C(N(CC)CC)C.[CH2:16]([S:18](Cl)(=[O:20])=[O:19])[CH3:17].[OH-].[Na+]>C(Cl)Cl.O.CO>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][S:18]([CH2:16][CH3:17])(=[O:20])=[O:19])[CH:5]=[N:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)N
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo, Silica gel (20 g) and DCM (100 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica chromatography
|
Type
|
WASH
|
Details
|
eluting with a 0 to 5% MeOH-DCM gradient
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)NS(=O)(=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |